Methyl 2,3-diaminobenzoate
Overview
Description
(111)Indium chloride is a radiopharmaceutical compound extensively used in nuclear medicine for diagnostic and therapeutic purposes. It contains the radioisotope indium-111, which has a half-life of approximately 2.8 days and decays by electron capture, emitting gamma radiation. This property makes (111)Indium chloride valuable for medical imaging and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: (111)Indium chloride is typically produced by bombarding a cadmium target with protons in a cyclotron. The reaction involves the transformation of cadmium-111 to indium-111 through a (p,n) reaction. The resulting indium-111 is then chemically separated and purified to obtain (111)Indium chloride .
Industrial Production Methods: Industrial production of (111)Indium chloride involves the use of enriched cadmium targets and proton bombardment in a cyclotron. The process includes radiochemical purification using column chromatography to achieve high specific activity and radiochemical purity .
Chemical Reactions Analysis
Types of Reactions: (111)Indium chloride undergoes various chemical reactions, including:
Oxidation: Indium can be oxidized to form higher oxidation states.
Reduction: Indium can be reduced to lower oxidation states.
Substitution: Indium can participate in substitution reactions with other ligands.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or halogens can oxidize indium.
Reduction: Reducing agents like hydrogen or metals can reduce indium.
Substitution: Ligands such as chloride ions or organic ligands can substitute in reactions with indium.
Major Products Formed:
Oxidation: Higher oxidation state compounds of indium.
Reduction: Lower oxidation state compounds of indium.
Substitution: Various indium complexes with substituted ligands.
Scientific Research Applications
(111)Indium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a radiotracer for studying chemical reactions and mechanisms.
Biology: Employed in labeling biological molecules for tracking and imaging.
Medicine: Utilized in diagnostic imaging for detecting tumors, infections, and inflammation. .
Industry: Applied in the development of radiopharmaceuticals and in quality control processes.
Mechanism of Action
(111)Indium chloride acts as a radioactive tracer by labeling monoclonal antibodies or other targeting molecules. When administered, it binds to specific molecular targets, such as cancer cells or sites of infection. The gamma radiation emitted by indium-111 allows for the visualization and localization of these targets using gamma cameras .
Comparison with Similar Compounds
Gallium-67 chloride: Another radiopharmaceutical used for imaging and diagnostic purposes.
Technetium-99m: Widely used in nuclear medicine for various imaging applications.
Iodine-123: Used in diagnostic imaging, particularly for thyroid studies.
Uniqueness of (111)Indium Chloride: (111)Indium chloride is unique due to its moderate half-life, which provides sufficient time for imaging studies without excessive radiation exposure. Its gamma emissions are easily detectable, making it highly effective for high-quality imaging. Additionally, its ability to label a wide range of targeting molecules enhances its versatility in medical and scientific applications .
Properties
IUPAC Name |
methyl 2,3-diaminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJHLOLVEXWHFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341265 | |
Record name | Methyl 2,3-diaminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107582-20-7 | |
Record name | Methyl 2,3-diaminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Diaminobenzoic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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